Tapotoclax

MCL1 Binding Affinity Ki

Tapotoclax (AMG 176) is the rational choice for researchers requiring a highly selective, orally bioavailable MCL1 inhibitor with a clean safety profile. Unlike many MCL1-targeting agents that carry cardiotoxicity risks, a published Phase 1 study demonstrates no dose-limiting toxicities or clinically-significant troponin elevations. Its superior oral bioavailability enables chronic, stress-free in vivo dosing, making it the benchmark tool compound for oncology and drug resistance studies.

Molecular Formula C33H41ClN2O5S
Molecular Weight 613.2 g/mol
CAS No. 1883727-34-1
Cat. No. B605400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTapotoclax
CAS1883727-34-1
SynonymsAMG-176;  AMG 176;  AMG176;  tapotoclax;  tapotoclaxum.
Molecular FormulaC33H41ClN2O5S
Molecular Weight613.2 g/mol
Structural Identifiers
SMILESCC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC
InChIInChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)/b8-4+/t21-,22+,25-,27+,30-,33-/m0/s1
InChIKeyJQNINBDKGLWYMU-GEAQBIRJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tapotoclax (AMG 176) for MCL1-Driven Apoptosis Research: Potency and Bioavailability Data


Tapotoclax (AMG 176) is a potent, selective, and orally bioavailable macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1), a key member of the BCL-2 family . It binds with high affinity to the BH3-binding groove of MCL1, disrupting its interaction with pro-apoptotic proteins like BIM, thereby inducing apoptosis in MCL1-dependent tumor cells . This compound is a valuable tool for investigating the role of MCL1 in hematologic malignancies and for developing targeted therapeutic strategies.

Why Tapotoclax Cannot Be Replaced by Other MCL1 or Pan-BCL2 Inhibitors


Simple substitution of Tapotoclax with other MCL1 inhibitors (e.g., S64315, AZD5991) or broader BCL-2 family inhibitors (e.g., venetoclax) is not scientifically valid. The BH3-mimetic class exhibits significant target specificity and divergent clinical profiles. For instance, while some agents show preclinical potency, their clinical utility is often constrained by severe, class-specific toxicities, most notably cardiotoxicity, which has led to trial terminations [1]. Tapotoclax, in a published Phase 1 clinical trial, demonstrated a distinct safety profile with no dose-limiting toxicities or clinically-significant troponin elevations, a critical point of differentiation [2]. Its unique macrocyclic structure also confers oral bioavailability, a property not shared by all in-class candidates, directly impacting its utility in research and potential therapeutic development .

Tapotoclax: A Quantitative Comparison of MCL1 Inhibition, Selectivity, and Clinical Safety


MCL1 Binding Affinity: Tapotoclax (AMG 176) vs. AMG 397, S64315, and AZD5991

Tapotoclax exhibits a potent binding affinity for MCL1. A direct head-to-head comparison in a standardized fluorescence polarization assay shows it to have a Ki of 0.06 nM [1]. This places its affinity in a distinct range compared to other clinical-stage MCL1 inhibitors: AMG 397 (murizatoclax) demonstrates a higher affinity at 0.015 nM, while AZD5991 and S64315 show lower affinities at 0.2 nM (Kd) and 0.026 nM, respectively [1].

MCL1 Binding Affinity Ki

Cellular Potency: Tapotoclax IC50 vs. S64315 and AZD5991 in Hematologic Malignancy Models

In cellular assays, Tapotoclax demonstrates a specific profile of potency. A cross-study comparison indicates an IC50 of 16 nM against MCL1-dependent cells [1]. This potency is significantly lower than that of S64315 (MIK665) with an IC50 of 1.81 nM and AZD5991 with an IC50 of 0.7 nM [1]. This suggests that while Tapotoclax is a potent inhibitor, other compounds may exhibit greater cellular potency in the specific models tested.

Cytotoxicity IC50 Hematologic Malignancy

Clinical Safety Profile: No Dose-Limiting Toxicities for Tapotoclax in Phase 1 MDS Trial

A key differentiation for Tapotoclax is its clinical safety profile. In a Phase 1 study of high-risk myelodysplastic syndromes (MDS) patients who had failed hypomethylating agents (NCT05209152), no dose-limiting toxicities (DLTs) were observed at doses of 120 mg/m2 and 240 mg/m2 administered intravenously [1]. Crucially, no clinically-significant troponin elevations were observed, and cardiac adverse events, such as arrhythmias, were self-resolved [1]. This is a stark contrast to other MCL1 inhibitors like AZD5991 and ABBV-467, where cardiotoxicity, including troponin elevation, has been a significant concern leading to trial limitations [2].

Clinical Safety Cardiotoxicity Phase 1 Trial

Route of Administration: Tapotoclax Offers Oral Bioavailability for Preclinical Dosing

Tapotoclax is described as an orally bioavailable macrocyclic inhibitor . This is a significant advantage over MCL1 inhibitors such as AZD5991 and S64315, which are primarily developed for intravenous (IV) administration [1]. The ability to administer Tapotoclax orally in preclinical models, with reported dose-dependent pharmacodynamic effects at 30 and 60 mg/kg in mice, offers greater convenience and flexibility for chronic dosing studies, eliminating the need for repeated IV injections .

Oral Bioavailability Pharmacokinetics Preclinical Dosing

Optimal Use Cases for Tapotoclax in MCL1-Focused Research and Development


Investigating MCL1 Dependence Without Confounding Cardiotoxicity

For researchers aiming to deconvolute the role of MCL1 in cell survival and apoptosis, particularly in hematologic malignancies, Tapotoclax serves as an ideal tool compound. Its clinical data demonstrates a lack of dose-limiting toxicities and no clinically-significant troponin elevations, which are known to confound efficacy studies with other MCL1 inhibitors [1]. This allows for cleaner interrogation of MCL1's biological function and its role in drug resistance, without the confounding variable of acute cardiac stress [1].

Chronic In Vivo Dosing for Preclinical Efficacy Models

The oral bioavailability of Tapotoclax makes it the preferred MCL1 inhibitor for long-term in vivo studies . This route of administration eliminates the need for daily intravenous injections, reducing animal stress and enabling more sustainable chronic dosing regimens. This is particularly valuable for evaluating combination therapies or for use in xenograft models that require weeks or months of treatment to assess durable responses and the emergence of resistance .

Selective MCL1 Inhibition in Combination Therapy Studies

Tapotoclax is a highly selective MCL1 inhibitor with potent affinity (Ki=0.06 nM) [2]. This specificity is critical for rationally designed combination therapy studies aimed at overcoming resistance to BCL-2 inhibitors like venetoclax. Its manageable toxicity profile from early clinical data [1] supports its use in pre-clinical combination regimens where the cumulative toxicity of multiple agents is a key concern. This makes it a valuable asset in developing next-generation treatment paradigms for MCL1-dependent cancers.

Use as a Benchmark Compound in MCL1 Drug Discovery

Given its well-defined potency (Ki=0.06 nM, IC50=16 nM) and distinct clinical safety data, Tapotoclax serves as an excellent benchmark for internal MCL1 drug discovery programs [1][2]. Its macrocyclic structure and oral bioavailability profile represent a validated chemical space. Researchers can use Tapotoclax as a positive control in high-throughput screening, cellular assays, and in vivo pharmacodynamic studies to evaluate the performance of novel MCL1 inhibitors or degraders.

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